N-carbamimidoylpropane-2-sulfonamide
Description
Properties
Molecular Formula |
C4H11N3O2S |
|---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
2-propan-2-ylsulfonylguanidine |
InChI |
InChI=1S/C4H11N3O2S/c1-3(2)10(8,9)7-4(5)6/h3H,1-2H3,(H4,5,6,7) |
InChI Key |
MBOSLEUEPBLHOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N=C(N)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of Propane-2-Sulfonamide
Propane-2-sulfonamide serves as the foundational scaffold. Its synthesis typically involves:
-
Method A : Reaction of propane-2-sulfonyl chloride with ammonia.
-
Method B : Oxidation of propane-2-thiol followed by sulfonation.
Table 1: Propane-2-Sulfonamide Synthesis Approaches
Step 2: Guanidinylation of Propane-2-Sulfonamide
The amine group in propane-2-sulfonamide is converted to a carbamimidoyl (guanidine) group. Key strategies include:
-
Method 1: Reaction with Cyanamide
-
Method 2: Mitsunobu Reaction
Table 2: Guanidinylation Strategies
| Method | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| 1 | Cyanamide + HCl/CH₃COOH | Low cost, scalable | Potential side reactions |
| 2 | Mitsunobu conditions | High selectivity | Requires carbamimidoyl alcohol |
Alternative Route: Direct Sulfonation of Guanidine Derivatives
For compounds where the guanidine group is introduced first, methods include:
Step 1: Synthesis of Propane-2-Amine Derivative
Propane-2-amine serves as the precursor.
-
Method: Reduction of propane-2-nitrile or oxidation of propane-2-thiol.
Step 2: Sulfonation Followed by Guanidinylation
-
Sulfonation : Propane-2-amine reacts with sulfonylating agents (e.g., SO₂Cl₂).
-
Guanidinylation : Reaction with cyanamide or guanidine precursors.
Critical Analysis of Reaction Conditions
Key Challenges
Optimization Insights
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
-
Catalysts : Lewis acids (e.g., Ca(NTf)₂) accelerate sulfonamide formation.
Table 3: Reaction Optimization Parameters
| Parameter | Optimal Value | Impact | Source |
|---|---|---|---|
| Solvent | DMF or t-amylOH | High yield, reduced byproducts | |
| Temperature | 60–80°C | Balances reaction rate and stability |
Comparison of Synthetic Routes
Route 1: Sulfonamide → Guanidinylation
-
Pros : Established sulfonamide chemistry, scalable.
-
Cons : Guanidinylation may require harsh conditions.
Route 2: Guanidinylation → Sulfonation
-
Pros : Direct introduction of guanidine group.
-
Cons : Sulfonation of amines is less common.
Chemical Reactions Analysis
Types of Reactions
{[AMINO(IMINO)METHYL]AMINO}(ISOPROPYL)DIOXO-LAMBDA~6~-SULFANE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using halogenated compounds as reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Inflammatory and Autoimmune Disorders
N-carbamimidoylpropane-2-sulfonamide has been identified as a modulator of chemokine receptor activity, particularly the CXCR3 receptor. This modulation is crucial for the treatment of several inflammatory conditions such as asthma, rheumatoid arthritis, and multiple sclerosis. The compound's ability to inhibit CXCR3 activity suggests it could effectively reduce inflammation and immune responses associated with these diseases .
1.2 Cancer Treatment
The compound also shows promise in oncology. It has been linked to the prevention and treatment of various cancers by inhibiting tumor formation and growth. Its mechanism involves disrupting angiogenesis, which is vital for tumor development . Research indicates that compounds with similar structures have demonstrated antitumor activity by inducing apoptosis in cancer cells and inhibiting cell proliferation .
Antimicrobial Activity
This compound exhibits antimicrobial properties, making it a candidate for treating infections caused by resistant pathogens. For instance, studies on related sulfonamide compounds have shown effectiveness against Leishmania donovani, a parasite responsible for visceral leishmaniasis. The compound demonstrated significant activity against both promastigote and amastigote forms of the parasite, highlighting its potential as an antileishmanial agent .
Table 1: Efficacy Against Inflammatory Diseases
| Disease | Mechanism of Action | Reference |
|---|---|---|
| Asthma | CXCR3 inhibition | |
| Rheumatoid Arthritis | Modulation of immune response | |
| Multiple Sclerosis | Reduction of inflammatory cytokines |
Table 2: Anticancer Activity
Case Studies
Case Study 1: Treatment of Inflammatory Diseases
A clinical trial evaluated the effects of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in disease activity scores compared to control groups, supporting its use as an anti-inflammatory agent.
Case Study 2: Antileishmanial Efficacy
In vitro studies demonstrated that this compound reduced Leishmania donovani parasite load by over 85% in infected macrophages at specific concentrations (120 µg/mL), showcasing its potential as a new therapeutic option against resistant strains .
Mechanism of Action
The mechanism by which {[AMINO(IMINO)METHYL]AMINO}(ISOPROPYL)DIOXO-LAMBDA~6~-SULFANE exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, influencing cellular processes such as signal transduction, gene expression, and enzyme activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on sulfonamide/sulfonyl derivatives, emphasizing substituent effects on key properties.
Structural and Functional Group Variations
- N-Carbamimidoylpropane-2-sulfonamide: Features a propane-sulfonamide core with a carbamimidoyl group.
- Related Substance A (Bicalutamide analog): (2RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(phenylsulfonyl)propanamide . Contains a phenylsulfonyl group, cyano, and trifluoromethyl substituents, enhancing lipophilicity and electron-withdrawing effects.
- Related Substance N : 1-Fluoro-4-(methylsulfonyl)benzene . A simpler aromatic sulfonyl compound with fluorine and methyl groups, favoring metabolic resistance.
- Related Substance O: (2RS)-3-[(4-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid . Replaces sulfonamide with a sulfanyl (-S-) linkage, reducing hydrogen-bonding capacity.
Key Comparative Insights
Hydrogen-Bonding and Basicity : The carbamimidoyl group in this compound enhances basicity (pKa ~12–13) compared to neutral sulfonyl/sulfanyl groups in analogs. This may improve solubility but reduce membrane permeability .
Electron-Withdrawing Effects: Substituents like cyano (-CN) and trifluoromethyl (-CF₃) in Related Substance A increase lipophilicity (LogP ~3.2) and metabolic stability, whereas the carbamimidoyl group may render the target compound more susceptible to enzymatic degradation.
Bioactivity : Sulfonamide derivatives with aryl groups (e.g., Related Substance A) often exhibit receptor-binding activity (e.g., antiandrogen effects), while sulfanyl-linked compounds (e.g., Related Substance O) show reduced potency due to weaker hydrogen bonding .
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing N-carbamimidoylpropane-2-sulfonamide with high purity?
- Methodological Answer : Synthesis should follow solvent-free or low-toxicity solvent systems to minimize impurities. Reaction conditions (temperature, pH, catalyst) must be optimized using fractional factorial designs to isolate intermediates. Purification via column chromatography or recrystallization, followed by HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient), ensures purity ≥95% . Stability during synthesis requires inert atmospheres and cold storage (0–6°C) to prevent degradation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) resolves carbamimidoyl and sulfonamide functional groups, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies N-H and S=O stretching vibrations. Cross-validation with X-ray crystallography (if crystalline) provides definitive structural confirmation .
Q. How should stability studies be designed for this compound under varying conditions?
- Methodological Answer : Accelerated stability testing under ICH guidelines: expose samples to 40°C/75% RH for 6 months, with periodic HPLC analysis. Degradation products are identified via LC-MS/MS. Control variables include light exposure, pH (2–9), and oxidative stress (H₂O₂) .
Advanced Research Questions
Q. How can researchers optimize reaction pathways for novel this compound derivatives?
- Methodological Answer : Use response surface methodology (RSM) to model reaction parameters (e.g., molar ratios, solvent polarity). Computational tools (DFT, molecular docking) predict regioselectivity and steric effects. Validate synthetic routes with kinetic studies (e.g., pseudo-first-order rate constants) and characterize derivatives via 2D NMR (COSY, HSQC) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between NMR and mass spectra may arise from tautomerism or solvate formation. Replicate experiments under controlled humidity/temperature. Use heteronuclear coupling (¹H-¹⁵N HMBC) to confirm imine resonance. Cross-reference with X-ray data or computational simulations (Gaussian 16) .
Q. Which computational models best predict this compound’s bioactivity?
- Methodological Answer : Molecular dynamics (MD) simulations with AMBER force fields model ligand-receptor interactions. QSAR studies correlate electronic descriptors (HOMO-LUMO, logP) with observed bioactivity. Validate predictions via in vitro assays (e.g., enzyme inhibition IC₅₀) .
Data Analysis and Interpretation
Q. How should researchers statistically analyze dose-response data for this compound bioassays?
- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with Hill slope adjustments. Report EC₅₀/IC₅₀ values with 95% confidence intervals. Use ANOVA for inter-group comparisons and Tukey’s post hoc test to address multiplicity .
Q. What frameworks guide hypothesis formulation for mechanistic studies of this compound?
- Methodological Answer : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to define hypotheses. For enzyme inhibition studies, use PICO: Population (target enzyme), Intervention (compound concentration), Comparison (positive controls), Outcome (ΔVmax/Km) .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
